4-benzyl-N-cyclopentyl-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
4-benzyl-N-cyclopentyl-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-cyclopentyl-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common method includes the use of enaminonitriles and benzohydrazides under microwave conditions, which facilitates a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is catalyst-free and eco-friendly, demonstrating good functional group tolerance and high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can also be considered to enhance the production rate and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-cyclopentyl-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and cyclopentyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-benzyl-N-cyclopentyl
Properties
IUPAC Name |
4-benzyl-N-cyclopentyl-2-[(2-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O3/c1-20-9-5-6-12-23(20)19-34-30(38)35-26-17-22(27(36)31-24-13-7-8-14-24)15-16-25(26)28(37)33(29(35)32-34)18-21-10-3-2-4-11-21/h2-6,9-12,15-17,24H,7-8,13-14,18-19H2,1H3,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMYQCZFHMTKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N(C3=N2)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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